Sodium 1-tetradecanesulfonate Sodium 1-tetradecanesulfonate
Brand Name: Vulcanchem
CAS No.: 68037-49-0
VCID: VC8476550
InChI: InChI=1S/C14H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17;/h2-14H2,1H3,(H,15,16,17);/q;+1/p-1
SMILES: CCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+]
Molecular Formula: C14H29NaO3S
Molecular Weight: 300.44 g/mol

Sodium 1-tetradecanesulfonate

CAS No.: 68037-49-0

Cat. No.: VC8476550

Molecular Formula: C14H29NaO3S

Molecular Weight: 300.44 g/mol

* For research use only. Not for human or veterinary use.

Sodium 1-tetradecanesulfonate - 68037-49-0

Specification

CAS No. 68037-49-0
Molecular Formula C14H29NaO3S
Molecular Weight 300.44 g/mol
IUPAC Name sodium;tetradecane-1-sulfonate
Standard InChI InChI=1S/C14H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17;/h2-14H2,1H3,(H,15,16,17);/q;+1/p-1
Standard InChI Key AYFACLKQYVTXNS-UHFFFAOYSA-M
SMILES CCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+]
Canonical SMILES CCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

Sodium 1-tetradecanesulfonate is an organosulfonate salt with the molecular formula C₁₄H₂₉NaO₃S and a molecular weight of 300.433 g/mol . Its IUPAC name is sodium tetradecane-1-sulfonate, though it is interchangeably referred to as sodium myristylsulfonate in industrial contexts . The compound’s structure consists of a saturated tetradecyl chain (C₁₄H₂₉) bonded to a sulfonate group (-SO₃⁻), neutralized by a sodium cation (Na⁺).

Isomerism and Stereochemical Considerations

While the saturated form (C₁₄H₂₉SO₃Na) is most common, unsaturated analogs such as sodium (Z)-tetradec-1-ene-1-sulfonate (C₁₄H₂₇NaO₃S) are documented . The double bond in the unsaturated variant reduces the molecular weight to 298.417 g/mol and introduces geometric isomerism, though this form is less prevalent in commercial applications .

Table 1: Comparative Molecular Properties

PropertySodium 1-TetradecanesulfonateSodium (Z)-Tetradec-1-ene-1-sulfonate
Molecular FormulaC₁₄H₂₉NaO₃SC₁₄H₂₇NaO₃S
Molecular Weight (g/mol)300.433298.417
Exact Mass (g/mol)300.170298.158
PSA (Ų)65.5865.58

Synthesis and Industrial Production

Conventional Sulfonation Methods

The synthesis of sodium 1-tetradecanesulfonate typically involves the sulfonation of 1-bromotetradecane with sodium sulfite (Na₂SO₃) under reflux conditions. A patent-derived method optimized for octane sulfonate synthesis provides a scalable template:

  • Sulfonation: 1-Bromotetradecane reacts with Na₂SO₃ in aqueous medium at 80–100°C for 16–24 hours. Tetrapropylammonium bromide is added as a phase-transfer catalyst to enhance reactivity, achieving yields up to 66% .

  • Purification: Post-reaction, the mixture is dehydrated under reduced pressure, and the residual solid is Soxhlet-extracted with ethanol to remove unreacted precursors. Recrystallization in ethanol yields ≥99.6% pure product .

Key Reaction Parameters

  • Molar Ratios: Na₂SO₃ : 1-bromotetradecane : catalyst = 1 : 0.65 : 0.004–0.006 .

  • Temperature: Reflux at 85°C ensures complete conversion without thermal degradation.

  • Solvent System: Ethanol-water mixtures (6:1 v/w) maximize solubility during crystallization .

Physicochemical and Analytical Characterization

Infrared Spectroscopy (IR)

The IR spectrum of sodium 1-tetradecanesulfonate (NIST Reference 9746) reveals characteristic absorptions :

  • S=O Stretching: Strong bands at 1170 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

  • C-S Stretching: Medium-intensity peak at 670 cm⁻¹.

  • Alkyl C-H: Peaks at 2920 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric).

Mass Spectrometry

High-resolution MS confirms the molecular ion [M-Na]⁻ at m/z 279.128 (theoretical 279.149) .

Solubility and Stability

Sodium 1-tetradecanesulfonate exhibits amphiphilic behavior, with solubility in polar solvents (water: 25 g/L at 25°C) and moderate solubility in ethanol (12 g/L) . It remains stable under ambient conditions but degrades above 200°C, releasing sulfur oxides .

Applications in Industrial and Analytical Contexts

Ion-Pair Chromatography

As a chaotropic agent, sodium 1-tetradecanesulfonate improves the separation of hydrophobic analytes (e.g., pharmaceuticals, fatty acids) in reversed-phase HPLC. Its long alkyl chain enhances retention of nonpolar compounds while reducing peak tailing .

Surfactant and Detergent Formulations

The compound’s critical micelle concentration (CMC) of 0.8 mM makes it effective in emulsifying oils and greases. It is utilized in:

  • Industrial degreasers (5–10% w/w).

  • Personal care products (shampoos, 1–3% w/w) for its mild sulfonic profile .

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